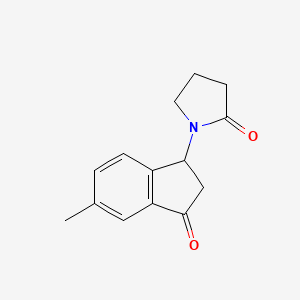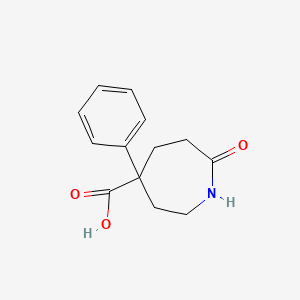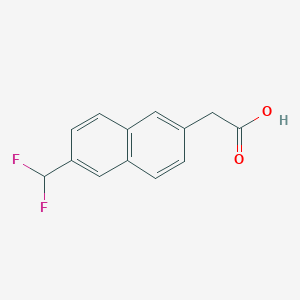
1-(5-Bromo-6-chloropyridin-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-6-chloropyridin-2-yl)ethanone is a heterocyclic compound with the molecular formula C₇H₅BrClNO and a molecular weight of 234.48 g/mol . This compound is characterized by the presence of both bromine and chlorine atoms attached to a pyridine ring, making it a valuable building block in organic synthesis and pharmaceutical research .
Preparation Methods
The synthesis of 1-(5-Bromo-6-chloropyridin-2-yl)ethanone typically involves halogenation reactions. One common method is the bromination of 6-chloropyridin-2-yl ethanone using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination . Industrial production methods may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(5-Bromo-6-chloropyridin-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted pyridine derivative .
Scientific Research Applications
1-(5-Bromo-6-chloropyridin-2-yl)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-(5-Bromo-6-chloropyridin-2-yl)ethanone exerts its effects is primarily through its interaction with biological targets. The bromine and chlorine atoms enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity . The carbonyl group in the ethanone moiety can form hydrogen bonds with active sites in proteins, further influencing its biological activity .
Comparison with Similar Compounds
1-(5-Bromo-6-chloropyridin-2-yl)ethanone can be compared with other halogenated pyridine derivatives:
1-(5-Bromo-2-chloropyridin-3-yl)ethanone: Similar in structure but with different halogen positions, affecting its reactivity and applications.
1-(6-Chloropyridin-2-yl)ethanone: Lacks the bromine atom, which may reduce its reactivity in certain substitution reactions.
1-(5-Chloropyridin-2-yl)ethanone:
The unique combination of bromine and chlorine in this compound makes it particularly valuable for specific synthetic applications and research purposes .
Properties
CAS No. |
1256805-46-5 |
|---|---|
Molecular Formula |
C7H5BrClNO |
Molecular Weight |
234.48 g/mol |
IUPAC Name |
1-(5-bromo-6-chloropyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H5BrClNO/c1-4(11)6-3-2-5(8)7(9)10-6/h2-3H,1H3 |
InChI Key |
WAMKITFJSQGLOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=C(C=C1)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Thia-8-azaspiro[4.5]decane-4-carboxamide 2,2-dioxide](/img/structure/B11876867.png)




![Methyl 5-methyl-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11876902.png)
![Ethyl 2-oxo-1,8-dioxaspiro[4.5]decane-3-carboxylate](/img/structure/B11876904.png)
![Ethyl 5-ethyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11876907.png)


![9-Benzyl-3,9-diazabicyclo[3.3.1]nonan-7-one](/img/structure/B11876923.png)
